molecular formula C12H20N2O B1417539 2,6-Di-tert-butyl-3,4-dihydropyrimidin-4-one CAS No. 69050-79-9

2,6-Di-tert-butyl-3,4-dihydropyrimidin-4-one

Cat. No.: B1417539
CAS No.: 69050-79-9
M. Wt: 208.3 g/mol
InChI Key: PZLGMNBLXLMEIM-UHFFFAOYSA-N
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Description

2,6-Di-tert-butyl-3,4-dihydropyrimidin-4-one is an organic compound with the molecular formula C12H20N2O. It is a derivative of pyrimidine, where two tert-butyl groups are attached at the 2 and 6 positions, and a hydroxyl group is attached at the 4 position. This compound is known for its steric hindrance due to the bulky tert-butyl groups, which can influence its chemical reactivity and interactions.

Mechanism of Action

Target of Action

The primary target of 2,6-Di-tert-butylpyrimidin-4-ol (hereafter referred to as the compound) is amide bonds . The compound acts as an alternative amide activation system for the direct conversions of secondary and tertiary amides .

Mode of Action

The compound interacts with its targets (amide bonds) through a process known as amide activation . This interaction results in the direct conversions of secondary and tertiary amides . The compound can deliver higher or similar yields compared with pyridine derivatives .

Biochemical Pathways

The compound affects the amide conversion pathways . It enables the direct high-yield conversion of aldehydes and ketones to vinyl triflates . The downstream effects of these conversions are yet to be fully understood and may vary depending on the specific context of the biochemical reaction.

Pharmacokinetics

The compound is described as a colorless, oily liquid , which suggests it may have good lipid solubility, potentially influencing its absorption and distribution.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the transformation of amide bonds . This transformation can lead to the production of new compounds, depending on the specific biochemical context.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is sensitive to air and light , which suggests that its stability and efficacy might be compromised in environments with high exposure to these elements.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Di-tert-butyl-3,4-dihydropyrimidin-4-one typically involves the alkylation of pyrimidine derivatives. One common method is the reaction of pyrimidine with tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are chosen to minimize side reactions and facilitate easy separation of the product.

Chemical Reactions Analysis

Types of Reactions

2,6-Di-tert-butyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4 position can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form 2,6-Di-tert-butylpyrimidin-4-amine.

    Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Friedel-Crafts alkylation or acylation reactions can be employed using aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: 2,6-Di-tert-butylpyrimidin-4-one.

    Reduction: 2,6-Di-tert-butylpyrimidin-4-amine.

    Substitution: Various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

2,6-Di-tert-butyl-3,4-dihydropyrimidin-4-one has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butylpyridine: Similar in structure but lacks the hydroxyl group at the 4 position.

    2,4,6-Tri-tert-butylpyrimidine: Contains an additional tert-butyl group at the 4 position.

    2,6-Di-tert-butyl-4-methylpyridine: Similar structure with a methyl group at the 4 position instead of a hydroxyl group.

Uniqueness

2,6-Di-tert-butyl-3,4-dihydropyrimidin-4-one is unique due to the presence of both tert-butyl groups and a hydroxyl group, which provide a combination of steric hindrance and hydrogen bonding capability. This makes it a versatile compound for various chemical and biological applications.

Properties

IUPAC Name

2,4-ditert-butyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-11(2,3)8-7-9(15)14-10(13-8)12(4,5)6/h7H,1-6H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZLGMNBLXLMEIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)NC(=N1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356480
Record name 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69050-79-9
Record name 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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